N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Description

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-3-9-16(10-4-13)28(24,25)12-11-17(23)20-19-22-21-18(26-19)14-5-7-15(27-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSUQARUIQULSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves the following steps:

Formation of the oxadiazole ring: : This step usually involves the cyclization of a precursor compound containing a carboxylic acid and a hydrazide group under dehydrating conditions.

Introduction of the methylthio group: : The methylthio group can be introduced via nucleophilic substitution using a methylthiol reagent.

Attachment of the tosyl-propanamide moiety: : The tosyl group is generally introduced through a tosyl chloride reagent in the presence of a base, followed by amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow processes, ensuring tight control over reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring can enhance reproducibility and efficiency.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, which can be converted to a sulfoxide or sulfone.

Reduction: : Reduction reactions may target the oxadiazole ring or the nitro groups if present.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: : Catalytic hydrogenation using palladium on carbon, lithium aluminum hydride.

Substitution: : Halogenation using bromine, nucleophiles like amines or thiols for substitution at the oxadiazole.

Major Products Formed

Oxidation: : Sulfoxides, sulfones.

Reduction: : Reduced forms of the oxadiazole or aromatic ring.

Substitution: : Halo-derivatives or substituted oxadiazole compounds.

Scientific Research Applications

The compound has a wide range of applications in different fields:

Chemistry

Catalysis: : Potential use as a ligand in catalytic cycles.

Synthetic intermediate: : Used in the synthesis of more complex molecules.

Biology

Bioactive molecule: : Could serve as a scaffold for developing drugs targeting specific biological pathways.

Medicine

Therapeutic potential: : Research into its potential as an anticancer, antibacterial, or antiviral agent.

Industry

Material science: : Possible applications in the development of novel materials with specific properties.

Mechanism of Action

The exact mechanism of action can vary depending on its application:

Molecular Targets and Pathways: : In medicinal chemistry, it might target enzymes or receptors involved in disease pathways, inhibiting their activity or modulating their function.

Chemical Mechanism: : In catalytic processes, it could act as a ligand, coordinating to a metal center and facilitating chemical transformations.

Similar Compounds

N-(4-phenyl-1,3,4-oxadiazol-2-yl)acetamide

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Comparison

Structural Uniqueness: : The presence of a methylthio group and a tosyl-propanamide moiety distinguishes it from other similar compounds, potentially imparting different chemical reactivity and biological activity.

Chemical Reactivity: : Variations in substituents lead to differences in reactivity, making this compound unique for certain reactions and applications.

This overview should give you a thorough understanding of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, from its synthesis to its applications and mechanisms of action. Dive into the specifics, and you'll uncover even more about its fascinating properties and potentials!

Biological Activity

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound belonging to the oxadiazole derivatives class, which are known for their diverse biological activities. This compound's unique structural features, including a methylthio group and an oxadiazole ring, contribute to its potential therapeutic applications.

Structural Characteristics

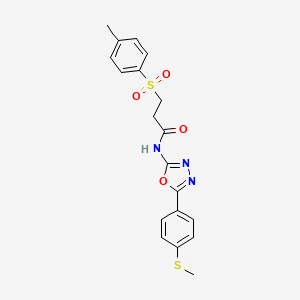

The compound can be represented by the following chemical structure:

The biological activity of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is largely attributed to its interactions with various biological macromolecules. The oxadiazole moiety is known to form hydrogen bonds and coordinate with metal ions, which modulates the activity of its targets. The specific pathways and interactions depend on the biological context and the nature of the target molecules involved.

Biological Activities

Research indicates that compounds with oxadiazole structures exhibit a range of biological effects, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the oxadiazole family. For instance:

-

Study on Antimicrobial Properties :

- A study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. Results indicated that compounds with methylthio substitutions had enhanced activity compared to their unsubstituted counterparts.

- Antitumor Activity Assessment :

-

Mechanistic Insights :

- Investigations into the molecular mechanisms revealed that these compounds could disrupt key protein-protein interactions within cancer cells, leading to reduced proliferation rates.

Comparative Analysis

The following table summarizes the biological activities of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide compared to other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | Chlorine substituent on phenyl | Antimicrobial |

| N-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| N-(5-(4-methylthio)phenyl)-1,3,4-oxadiazol-2-amide | Methylthio group | Antioxidant |

Comparison with Similar Compounds

LMM5 and LMM11 ()

LMM5 and LMM11 are 1,3,4-oxadiazole derivatives with demonstrated antifungal activity against fungal strains, comparable to fluconazole . Key structural and functional differences from the target compound include:

| Feature | Target Compound | LMM5 | LMM11 |

|---|---|---|---|

| Core Heterocycle | 1,3,4-oxadiazole | 1,3,4-oxadiazole | 1,3,4-oxadiazole |

| Position 5 Substituent | 4-(methylthio)phenyl | 4-methoxyphenyl | furan-2-yl |

| Amide Side Chain | 3-tosylpropanamide | 4-[benzyl(methyl)sulfamoyl]benzamide | 4-[cyclohexyl(ethyl)sulfamoyl]benzamide |

| Biological Activity | Not reported | Antifungal (vs. Candida spp.) | Antifungal (vs. Candida spp.) |

- Substituent Effects: The 4-(methylthio)phenyl group in the target compound introduces a sulfur atom, enhancing lipophilicity compared to LMM5’s 4-methoxyphenyl group. This may improve membrane permeability but reduce solubility. The tosylpropanamide side chain in the target compound differs from LMM5/LMM11’s sulfamoylbenzamide groups.

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide ()

This compound replaces the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole ring, altering electronic properties and steric bulk due to sulfur’s larger atomic radius. Key distinctions include:

- Heterocycle Impact: The thiadiazole core in ’s compound may reduce metabolic stability compared to oxadiazoles due to sulfur’s susceptibility to oxidation.

Functional Implications

- Antifungal Potential: LMM5 and LMM11’s activity against Candida spp. suggests that the target compound’s structural similarities (e.g., oxadiazole core, aromatic substituents) may confer analogous antifungal properties. However, the tosyl group’s electron-withdrawing nature could modulate enzyme inhibition profiles .

- Solubility and Bioavailability : The target compound’s methylthio and tosyl groups likely reduce aqueous solubility compared to LMM5’s methoxy and sulfamoyl groups, necessitating formulation adjustments for in vivo efficacy.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : Distinct peaks for the oxadiazole ring protons (δ 8.1–8.3 ppm), tosyl group (δ 2.4 ppm for methyl, δ 7.7–7.9 ppm for aromatic protons), and methylthiophenyl (δ 2.5 ppm for S-CH₃) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₂₀H₂₀N₄O₃S₂) with fragmentation patterns confirming the oxadiazole and tosyl moieties .

- HPLC : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Q. Basic Screening

- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC values) or fungal strains (e.g., Candida albicans) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Enzyme Inhibition : Spectrophotometric assays for carbonic anhydrase or acetylcholinesterase inhibition, comparing % inhibition at 10 µM .

How can molecular docking studies predict its mechanism of action?

Q. Advanced Mechanistic Analysis

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., hCA II, PDB ID: 5NY3) or kinases implicated in cancer .

- Docking Workflow :

- Prepare the ligand (compound) and receptor (enzyme) using AutoDock Tools.

- Define the binding site (e.g., Zn²⁺ active site in hCA II).

- Run simulations with Lamarckian genetic algorithms; analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

- Validation : Compare docking poses with co-crystallized ligands (e.g., acetazolamide for hCA II) to assess binding mode accuracy .

How do structural modifications (e.g., substituents on the oxadiazole ring) affect biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

- Methylthio Group : Enhances lipophilicity (logP ↑) and membrane permeability, critical for antimicrobial activity .

- Tosyl Group : Electron-withdrawing effects may improve enzyme inhibition (e.g., sulfonamide-based carbonic anhydrase inhibitors) .

- Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur (thiadiazole) alters electronic properties, potentially increasing reactivity with thiol-containing enzymes .

Comparative studies with analogs (e.g., N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide) can quantify substituent effects on IC₅₀ values .

How to resolve contradictions in biological data across studies?

Q. Advanced Data Analysis

- Assay Variability : Standardize protocols (e.g., incubation time, cell density) to minimize discrepancies in IC₅₀ values .

- Metabolic Stability : Test compound stability in assay media (e.g., plasma protein binding via ultrafiltration) to explain divergent in vitro/in vivo results .

- Synergistic Effects : Evaluate combinatorial activity with known drugs (e.g., anti-mitotic agents) to clarify conflicting cytotoxicity reports .

What strategies optimize stability during long-term storage?

Q. Advanced Stability Studies

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at >150°C, suggesting storage at 4°C in amber vials .

- Hydrolytic Stability : Monitor degradation in buffers (pH 1–13) via HPLC; hydrolytic susceptibility at the oxadiazole-tosylamide linkage in acidic conditions .

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) to assess photodegradation pathways .

How to design in vivo studies for pharmacokinetic profiling?

Q. Advanced Experimental Design

- Dosing : Administer 10 mg/kg (IV or oral) in rodent models; collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose .

- Analytical Method : LC-MS/MS quantification (LOQ ≤ 1 ng/mL) using deuterated internal standards .

- Key Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F) to guide formulation optimization (e.g., nanoemulsions for F < 30%) .

What computational methods predict metabolic pathways?

Q. Advanced In Silico Tools

- Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions .

- Hotspots : Oxadiazole ring (CYP3A4-mediated oxidation) and tosylamide (sulfotransferase conjugation) are likely metabolic targets .

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to identify major metabolites .

How to address solubility challenges in formulation?

Q. Advanced Formulation Strategies

- Co-Solvents : Use PEG 400 or DMSO (≤10% v/v) in aqueous buffers to enhance solubility (>1 mg/mL) .

- Solid Dispersion : Spray-drying with PVP-VA64 (1:1 ratio) increases dissolution rate by 3-fold .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.